2-cyclopropyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the azetidine ring, and the attachment of the pyrimidine moiety. Common synthetic routes may involve:
Formation of Benzodiazole Core: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of Azetidine Ring: This step may involve the use of azetidine-3-carboxylic acid derivatives, which can be coupled with the benzodiazole core using coupling reagents like EDCI or DCC.
Attachment of Pyrimidine Moiety: The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the azetidine-benzodiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or azetidine rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzodiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2 (Hydrogen) with a suitable catalyst like Pd/C (Palladium on carbon).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to bind to various biological targets, potentially inhibiting their activity. The azetidine and pyrimidine moieties may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole: can be compared with other benzodiazole derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other benzodiazole derivatives.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5/c1-11-23-16(19(20,21)22)8-17(24-11)26-9-13(10-26)27-15-5-3-2-4-14(15)25-18(27)12-6-7-12/h2-5,8,12-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHQDZRWGMFVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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